molecular formula C23H23F2N3O3S2 B14971275 N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide

Cat. No.: B14971275
M. Wt: 491.6 g/mol
InChI Key: KZHXKDFFILIMOZ-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a quinoline moiety, and a piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline is then functionalized with a piperidine sulfonyl group, followed by the introduction of the difluorophenyl group. The final step involves the formation of the acetamide linkage. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and amide-forming reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes. The piperidine sulfonyl group may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Difluorophenyl)-2-{[4-methyl-6-(piperidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide: can be compared with other quinoline derivatives, such as chloroquine and quinine.

    Piperidine sulfonyl compounds: Similar compounds include piperidine sulfonamide derivatives used in medicinal chemistry.

Uniqueness

The uniqueness of This compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both a quinoline and a piperidine sulfonyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H23F2N3O3S2

Molecular Weight

491.6 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-methyl-6-piperidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H23F2N3O3S2/c1-15-12-22(32-14-21(29)27-23-18(24)6-5-7-19(23)25)26-20-9-8-16(13-17(15)20)33(30,31)28-10-3-2-4-11-28/h5-9,12-13H,2-4,10-11,14H2,1H3,(H,27,29)

InChI Key

KZHXKDFFILIMOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCC3)SCC(=O)NC4=C(C=CC=C4F)F

Origin of Product

United States

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